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Compound of Interest

Compound Name:
2,3-Dihydro-1,4-benzodioxine-6-

carboxamide

Cat. No.: B1593929 Get Quote

An In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxine-6-carboxamide

Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 2,3-Dihydro-1,4-
benzodioxine-6-carboxamide, a key molecular scaffold in contemporary medicinal chemistry.

It is intended for researchers, scientists, and drug development professionals who require a

deep understanding of this compound's synthesis, properties, and applications.

Section 1: Core Molecular Identification and
Physicochemical Properties
2,3-Dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic organic compound featuring

a benzodioxane core functionalized with a carboxamide group. This structure serves as a

valuable building block in the synthesis of pharmacologically active agents. The International

Chemical Identifier Key (InChIKey), a unique, non-proprietary identifier, is

HZHZDULNPYDZAQ-UHFFFAOYSA-N[1].

The fundamental properties of this compound are summarized below. These identifiers are

critical for unambiguous documentation in research logs, patent applications, and regulatory

submissions.
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Property Value Source

IUPAC Name
2,3-dihydro-1,4-benzodioxine-

6-carboxamide
PubChem

InChIKey
HZHZDULNPYDZAQ-

UHFFFAOYSA-N
Sigma-Aldrich[1]

Molecular Formula C₉H₉NO₃ Sigma-Aldrich[1]

Molecular Weight 179.17 g/mol Sigma-Aldrich[1]

CAS Number 299169-62-3 CymitQuimica[2]

Physical Form Solid Sigma-Aldrich[1]

SMILES
O=C(N)C1=CC(OCCO2)=C2C

=C1
Sigma-Aldrich[1]

Section 2: Scientific Context and Rationale for
Investigation
The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, recognized for its

presence in numerous biologically active compounds.[3] Its rigid, bicyclic structure provides a

well-defined three-dimensional orientation for appended functional groups, making it an ideal

template for designing molecules that can interact with specific biological targets.

Derivatives of the 1,4-benzodioxane core have demonstrated a wide array of pharmacological

activities, including:

Anticancer Activity: The scaffold is a core component of potent inhibitors of Poly(ADP-

ribose)polymerase 1 (PARP1), a crucial enzyme in DNA repair that is a validated target in

oncology.[4]

Anti-inflammatory Effects: Certain analogs bearing substituents at the 6-position have shown

notable anti-inflammatory properties.[3]

Enzyme Inhibition: The structural framework has been successfully utilized to develop

inhibitors for enzymes such as α-glucosidase and acetylcholinesterase, relevant in the
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treatment of diabetes and Alzheimer's disease, respectively.[5][6]

The 6-carboxamide functional group, in particular, serves as a versatile chemical handle. It can

act as a hydrogen bond donor and acceptor, facilitating molecular recognition at a target

protein's binding site. Furthermore, it provides a reactive site for further chemical elaboration,

allowing for the systematic exploration of structure-activity relationships (SAR) to optimize

potency and selectivity.

Section 3: Validated Synthesis and Purification
Protocol
The synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxamide is typically achieved via a

multi-step sequence starting from commercially available precursors. The following protocol

outlines a reliable and scalable pathway, beginning with the synthesis of the key intermediate,

2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Synthesis Workflow Diagram
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Caption: A two-part workflow for synthesizing the target compound.

Part A: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-
carboxylic acid
This part of the protocol is adapted from established methods for forming the benzodioxane

ring system followed by oxidation.[7]

Step-by-Step Methodology:

Ring Closure Reaction:
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To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic

solvent (e.g., DMF), add a mild base such as potassium carbonate (K₂CO₃, 2.2

equivalents).

Causality: The base deprotonates the phenolic hydroxyl groups, forming a more

nucleophilic phenoxide intermediate.

Add 1,2-dibromoethane (1.1 equivalents) dropwise to the stirring mixture.

Heat the reaction mixture to 80-90°C and monitor by Thin Layer Chromatography (TLC)

until the starting material is consumed.

Self-Validation: The disappearance of the starting material spot and the appearance of a

new, less polar product spot on the TLC plate confirms the reaction's progress.

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent

(e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure to yield crude 2,3-dihydro-1,4-benzodioxine-6-

carbaldehyde.

Oxidation to Carboxylic Acid:

Dissolve the crude aldehyde intermediate from the previous step in an aqueous solution.

Slowly add a solution of potassium permanganate (KMnO₄) at an elevated temperature

(e.g., 70-80°C).[7]

Causality: KMnO₄ is a strong oxidizing agent that efficiently converts the aldehyde to a

carboxylate salt.

Maintain the reaction at reflux for 2-3 hours. The characteristic purple color of

permanganate will dissipate as it is consumed.

Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct.

Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of ~2. This will

precipitate the desired carboxylic acid.
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Self-Validation: The formation of a white precipitate upon acidification confirms the

successful synthesis of the water-insoluble carboxylic acid.

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to

obtain pure 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Part B: Amidation to Form the Final Product
Acyl Chloride Formation:

Suspend the carboxylic acid (1 equivalent) in a dry, inert solvent (e.g., dichloromethane)

containing a catalytic amount of DMF.

Add thionyl chloride (SOCl₂) or oxalyl chloride (1.5 equivalents) dropwise at 0°C.

Causality: The chlorinating agent converts the carboxylic acid into a highly reactive acyl

chloride, which is susceptible to nucleophilic attack. The evolution of gas (SO₂ or CO/CO₂)

drives the reaction to completion.

Allow the reaction to warm to room temperature and stir for 2-4 hours.

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl

chloride.

Reaction with Ammonia:

Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF or dioxane).

Cool the solution to 0°C and bubble anhydrous ammonia gas through it, or add a

concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise.

Causality: The lone pair of electrons on the nitrogen atom of ammonia acts as a

nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Stir the reaction for 1-2 hours, allowing it to warm to room temperature.

Self-Validation: Formation of a precipitate (ammonium chloride byproduct and/or the

product) indicates the reaction is proceeding.
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Quench the reaction with water and extract with ethyl acetate. Wash the organic phase

sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield pure 2,3-Dihydro-1,4-benzodioxine-6-carboxamide.

Section 4: Analytical Characterization
The identity and purity of the synthesized compound must be rigorously confirmed using

standard analytical techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic

peaks for the aromatic protons on the benzene ring, as well as a singlet for the four protons

of the ethylenedioxy bridge (O-CH₂-CH₂-O). Broad singlets corresponding to the -NH₂

protons of the amide group will also be present.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct

signals for the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the

dioxine ring.

FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands will confirm the

presence of functional groups. Expect to see N-H stretching bands for the amide (around

3100-3500 cm⁻¹), a strong C=O stretching band for the amide carbonyl (around 1650-1680

cm⁻¹), and C-O stretching bands for the ether linkages.[3]

MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) should be used to

confirm the molecular weight and elemental composition, matching the expected value for

C₉H₉NO₃.[3]

Section 5: Applications in Drug Discovery
The 2,3-Dihydro-1,4-benzodioxine-6-carboxamide scaffold is a launchpad for creating more

complex molecules with therapeutic potential. Its utility lies in its role as a key intermediate that

can be systematically modified.
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Therapeutic Targets & Derivatives
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Caption: Relationship between the core scaffold and potential therapeutic applications.

Lead Optimization for PARP1 Inhibitors: The carboxamide group is a critical pharmacophore

for binding to the nicotinamide subsite of the PARP1 active site. Starting with the 5-

carboxamide isomer, researchers identified potent inhibitors.[4] The 6-carboxamide isomer

serves as an alternative vector for exploring new binding interactions and improving

pharmacokinetic properties.

Synthesis of Sulfonamide Derivatives: The amine precursor to the carboxamide, 1,4-

benzodioxan-6-ylamine, is a starting point for synthesizing sulfonamides with potential as α-

glucosidase and acetylcholinesterase inhibitors.[5][6] The carboxamide itself can be

hydrolyzed back to the carboxylic acid and then converted to other functional groups to

explore diverse chemical space.

Section 6: Safety, Handling, and Storage
As a laboratory chemical, 2,3-Dihydro-1,4-benzodioxine-6-carboxamide and its precursors

require careful handling. While a specific Safety Data Sheet (SDS) may not be universally

available, data from related compounds provide a strong basis for safe practices.

Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety

glasses or goggles.[8][9]

Handling: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid

inhalation of dust.[9] Avoid contact with skin and eyes. Wash hands thoroughly after
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handling.[8]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep

away from strong oxidizing agents and strong acids.

First Aid:

Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and

seek medical attention.[8][9]

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek

medical advice.[8][9]

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek

medical attention.[8][9]

Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce

vomiting. Seek medical attention.[8]

This guide provides a foundational understanding of 2,3-Dihydro-1,4-benzodioxine-6-
carboxamide, grounded in established chemical principles and supported by scientific

literature, to empower researchers in their drug discovery and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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